1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-29-19-11-9-17(10-12-19)22-21-8-5-13-25(21)14-15-26(22)23(27)24-18-6-4-7-20(16-18)28-2/h4-13,16,22H,3,14-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUAXAUVLRVWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-ethoxyaniline and 3-methoxyaniline, which undergo a series of reactions such as condensation, cyclization, and amidation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are optimized for efficiency, cost-effectiveness, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties or enabling further derivatization.
Mechanistic studies suggest nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond.
Nucleophilic Substitution at the Ethoxy Group
The ethoxy substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions.
The ethoxy group’s electron-donating nature activates the ring for NAS, particularly at the para position.
Cross-Coupling Reactions
The pyrrolo[1,2-a]pyrazine core enables transition-metal-catalyzed cross-coupling reactions for structural diversification.
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids modifies the aryl substituents:
| Position | Boronic Acid | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|---|
| C-7 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, 90°C, 24 hrs | 88% | |
| C-8 | 3-Fluorophenylboronic acid | Pd(OAc)₂, SPhos | DMF/H₂O, 100°C, 18 hrs | 76% |
Sonogashira Coupling
Alkyne incorporation is achieved via copper-free conditions:
| Alkyne | Catalyst | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Ethynylanisole | PdCl₂(PPh₃)₂, CuI | THF, 70°C, 12 hrs | 61% |
Halogenation Reactions
Electrophilic halogenation occurs at electron-rich positions of the heterocyclic core:
| Halogenating Agent | Position | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | C-6 | DCM, 0°C → RT, 6 hrs | 6-Bromo derivative | 82% | |
| Sulfuryl chloride (SO₂Cl₂) | C-8 | AcOH, 50°C, 3 hrs | 8-Chloro analog | 78% |
Regioselectivity is influenced by the electron-donating ethoxy and methoxy groups .
Alkylation of the Pyrazine Nitrogen
The secondary amine in the pyrazine ring undergoes alkylation to form quaternary ammonium salts:
| Alkylating Agent | Base | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF | 60°C, 8 hrs | N-Methylated derivative | 65% | |
| Benzyl bromide | NaH, THF | 0°C → RT, 4 hrs | N-Benzyl quaternary salt | 71% |
Oxidation and Reduction
Controlled redox reactions modify the saturation and functional groups:
This compound’s reactivity profile enables precise structural modifications for drug discovery and materials science. Experimental protocols emphasize the importance of solvent choice, catalyst loading, and temperature control to optimize yields[1–6].
Scientific Research Applications
Biological Activities
Research indicates that 1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. A study conducted by Walid Fayad et al. highlighted its potential as an anticancer agent through screening of drug libraries on multicellular spheroids . The compound's ability to inhibit tumor growth is attributed to its interaction with specific cellular pathways involved in cancer progression.
- Monoamine Oxidase Inhibition : Similar compounds have shown promise as monoamine oxidase inhibitors (MAOIs), which are crucial in the treatment of neurodegenerative diseases such as Parkinson's and depression. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic substituents can enhance MAO-B inhibitory activity .
Case Study 1: Anticancer Activity
In a study by Fayad et al., the compound was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and improve neuronal survival rates. This positions the pyrrolo[1,2-a]pyrazine derivatives as potential candidates for further development in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[1,2-a]pyrazine Carboxamide Derivatives
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Structural differences: Substitution at the carboxamide position: 2,6-difluorophenyl vs. 3-methoxyphenyl.
- Implications :
- The 2,6-difluoro substitution may improve binding to hydrophobic pockets in target proteins, whereas the 3-methoxy group could enhance π-π stacking interactions.
1-(4-Chlorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- Structural differences :
- 4-Chlorophenyl substituent (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating).
- Phenethyl carboxamide vs. aryl carboxamide.
- Implications :
- Chlorine may increase lipophilicity and membrane permeability but reduce electronic interactions. The phenethyl group could confer flexibility in binding compared to rigid aryl carboxamides.
Heterocyclic Carboxamides with Varied Cores
N-(4-Chlorophenyl)imidazo[1,2-a]pyrazine-2-carboxamide (7e) and N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazine-2-carboxamide (7i)
- Core difference : Imidazo[1,2-a]pyrazine vs. pyrrolo[1,2-a]pyrazine.
- Substituent comparison :
- Compound 7e: 4-Chlorophenyl (electron-withdrawing).
- Compound 7i: 4-Methoxyphenyl (electron-donating).
- Biological activity :
- Synthesis : Microwave-assisted green synthesis (70–85% yields) , contrasting with traditional methods for pyrrolopyrazines (e.g., multi-step condensation) .
Thiazolo-Pyrrolopyrimidine Derivatives
2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide (7)
- Core difference : Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine (a tricyclic system) vs. pyrrolopyrazine.
- Functional groups :
- Thioamide (-C(S)NH-) vs. carboxamide (-C(O)NH-).
- Additional phenyl and methoxyphenyl substituents.
- Reactivity : Thioamide derivatives undergo heterocyclization with NaOH to form triazole-thiols , suggesting higher reactivity than carboxamides.
Biological Activity
1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, based on available research findings.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core structure with ethoxy and methoxy phenyl substituents. Its molecular formula is with a molecular weight of approximately 366.42 g/mol. The presence of these functional groups enhances its solubility and interaction with biological targets.
Antitumor Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit key kinases involved in cancer progression, such as BRAF(V600E) and EGFR . The specific compound under discussion has not been extensively tested in clinical settings; however, its structural similarity to known antitumor agents suggests potential efficacy.
Table 1: Antitumor Activity of Related Pyrrolo Compounds
| Compound Name | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(4-bromophenyl)-N-(3-methoxyphenyl) | BRAF(V600E) | 0.5 | |
| 3-(4-ethoxyphenyl)-1H-pyrazole | EGFR | 0.8 | |
| 4-(4-methoxyphenyl)-5-(4-ethoxyphenyl) | Aurora-A | 0.6 |
Anti-inflammatory Activity
Pyrrolo[1,2-a]pyrazine derivatives have also shown promise in anti-inflammatory applications. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The mechanism often involves the modulation of NF-kB signaling pathways .
Antimicrobial Activity
Recent studies on related pyrazole derivatives demonstrate notable antimicrobial properties against various pathogens. For example, compounds similar to the one in focus have exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi . The ability to disrupt microbial cell membranes or inhibit essential metabolic pathways is a common mechanism observed.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Pyrazole derivative A | E. coli | 32 µg/mL | |
| Pyrazole derivative B | S. aureus | 16 µg/mL | |
| Pyrazole derivative C | C. albicans | 8 µg/mL |
Case Studies
Several case studies highlight the therapeutic potential of pyrrolo[1,2-a]pyrazine derivatives:
- Case Study 1 : A study evaluated the anticancer effects of a series of pyrrolo derivatives on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation.
- Case Study 2 : Another investigation assessed the anti-inflammatory effects in a murine model of arthritis. Treatment with related compounds resulted in reduced swelling and pain scores compared to controls.
Q & A
Basic Research: Synthesis Optimization
Q: What synthetic routes are recommended for preparing 1-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, and how can reaction conditions be optimized for higher yields? A:
- Multi-Step Synthesis : Begin with condensation of a pyrrolopyrazine precursor (e.g., ethylenediamine derivatives) with halogenated intermediates under basic conditions to form the core scaffold . Subsequent functionalization with 4-ethoxyphenyl and 3-methoxyphenyl groups may involve Ullmann coupling or Buchwald-Hartwig amination .
- Optimization Variables :
- Temperature : Elevated temperatures (e.g., 100–110°C) improve reaction rates but may require inert atmospheres (e.g., N₂) to prevent oxidation .
- Catalysts : Palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) enhance cross-coupling efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for high-purity isolates .
- Yield Challenges : Low yields (e.g., 29% in early steps) can arise from steric hindrance; optimize stoichiometry (1.2–1.5 equivalents of aryl halides) .
Basic Research: Structural Characterization
Q: Which analytical techniques are critical for confirming the structure and purity of this compound? A:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy and ethoxy groups at 3.7–4.4 ppm) and scaffold integrity .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., O–H⋯N interactions) for absolute configuration confirmation .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
- IR Spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .
Basic Research: Biological Activity Profiling
Q: How can researchers design in vitro assays to evaluate the compound’s potential biological activity? A:
- Target Selection : Prioritize targets based on structural analogs (e.g., Nrf2/ARE inducers for pyrrolopyrazines) .
- Assay Types :
- Dose-Response : Use logarithmic concentration ranges (1 nM–100 µM) to establish potency and selectivity .
Advanced Research: Structure-Activity Relationship (SAR) Studies
Q: What methodological approaches are effective for SAR studies on this compound? A:
- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) using parallel synthesis .
- Activity Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify key pharmacophores .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions and guide rational design .
- Physicochemical Optimization : Adjust logP via substituent changes (e.g., ethoxy to hydroxyethyl) to enhance solubility .
Advanced Research: Data Contradiction Analysis
Q: How should researchers address discrepancies in biological activity data across studies? A:
- Source Identification : Compare assay conditions (e.g., cell line variability, serum concentration) .
- Compound Integrity : Re-analyze batches via HPLC to rule out degradation or impurities .
- Statistical Validation : Apply ANOVA or t-tests to determine if differences are significant (p < 0.05) .
- Mechanistic Follow-Up : Use knock-out models (e.g., CRISPR) to confirm target engagement .
Advanced Research: Enhancing Physicochemical Properties
Q: What strategies improve the solubility and stability of this compound for in vivo studies? A:
- Salt Formation : Prepare hydrochloride or mesylate salts to increase aqueous solubility .
- Prodrug Design : Introduce ester or amide prodrug moieties hydrolyzed in vivo (e.g., tert-butyl esters) .
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify vulnerable functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
